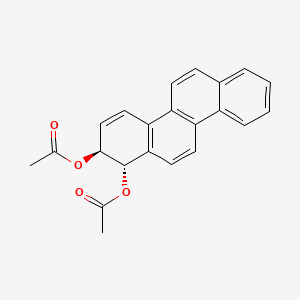
1,2-Chrysenediol, 1,2-dihydro-, diacetate, (1S-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Chrysenediol, 1,2-dihydro-, diacetate, (1S-trans)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and features two acetate groups attached to the dihydroxy functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Chrysenediol, 1,2-dihydro-, diacetate, (1S-trans)- typically involves the dihydroxylation of chrysene followed by acetylation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The resulting diol is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the diacetate derivative.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,2-Chrysenediol, 1,2-dihydro-, diacetate, (1S-trans)- undergoes various chemical reactions, including:
Oxidation: The diacetate groups can be hydrolyzed to yield the corresponding diol, which can then undergo further oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Chrysenediol, 1,2-dihydro-, diacetate, (1S-trans)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Used in the development of advanced materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Chrysenediol, 1,2-dihydro-, diacetate, (1S-trans)- involves its interaction with specific molecular targets and pathways. The compound’s diacetate groups can be hydrolyzed to release the active diol, which can then interact with cellular components. The exact molecular targets and pathways are still under investigation, but they may include enzymes involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Chrysenediol, 1,2-dihydro-, diacetate, (1R-trans)
- 1,2-Dihydroxychrysene
- 1,2-Dihydro-2-chrysenediol
Uniqueness
1,2-Chrysenediol, 1,2-dihydro-, diacetate, (1S-trans)- is unique due to its specific stereochemistry and the presence of diacetate groups, which confer distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
80433-97-2 |
|---|---|
Fórmula molecular |
C22H18O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
[(1S,2S)-1-acetyloxy-1,2-dihydrochrysen-2-yl] acetate |
InChI |
InChI=1S/C22H18O4/c1-13(23)25-21-12-11-19-18-8-7-15-5-3-4-6-16(15)17(18)9-10-20(19)22(21)26-14(2)24/h3-12,21-22H,1-2H3/t21-,22-/m0/s1 |
Clave InChI |
DQSVSHWAYAJCTK-VXKWHMMOSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C=CC2=C([C@@H]1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
SMILES canónico |
CC(=O)OC1C=CC2=C(C1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-amino-3-(3-fluorophenyl)propanoyl]amino]propanoic acid](/img/structure/B14412126.png)
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14412129.png)
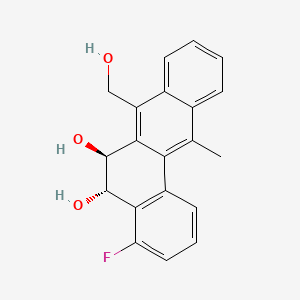
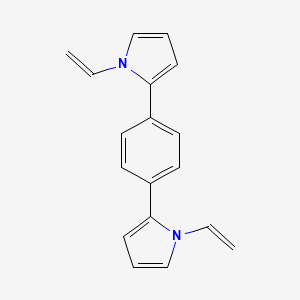
![Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate](/img/structure/B14412140.png)

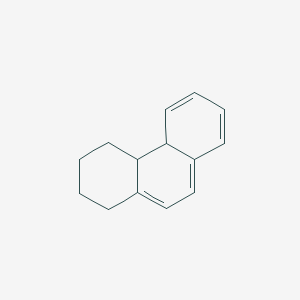
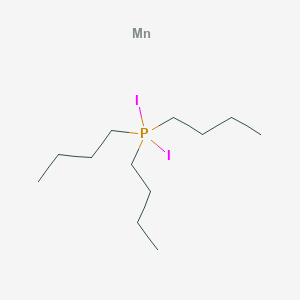
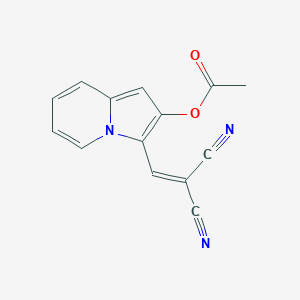
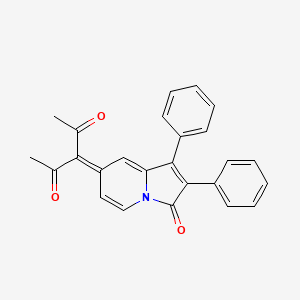
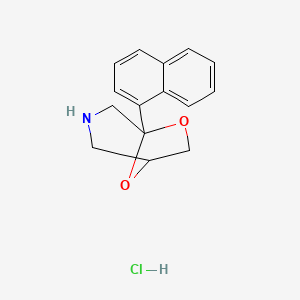
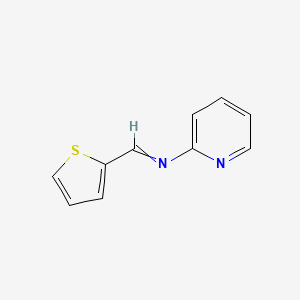
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
